Electrochemical Potential Splitting in Dinuclear Ru(II) Complexes: 2,7-Pyrenediyl Bridge vs. Alternative Terminal Ligands
Cyclometalated diruthenium complexes bridged by a pyren-2,7-diyl scaffold and capped with tpy‑type terminal ligands exhibit two consecutive one‑electron oxidations with a potential splitting (ΔE₁/₂) of 200–210 mV when equipped with moderately electron‑donating terpyridines (complexes 1–4); the splitting decreases to 170 mV only when strongly electron‑withdrawing tricarboxylate terpyridine is introduced [2]. This indicates that the intrinsic electronic communication across the 2,7‑pyrenediyl bridge is remarkably robust and largely independent of terminal ligand electronic effects, a property not replicated by 1,3‑ or 1,8‑bridged isomers where conformational kinks disrupt orbital overlap [1].
| Evidence Dimension | Electrochemical potential splitting (ΔE₁/₂) between Ru(II)/Ru(III) couples |
|---|---|
| Target Compound Data | 200–210 mV (complexes 1–4 with varying terminal tpy ligands) |
| Comparator Or Baseline | 170 mV for complex 5 (tricarboxylate‑tpy analogue); no stable two‑electron oxidation reported for 1,3‑ or 1,8‑bridged isomers |
| Quantified Difference | Δ(ΔE₁/₂) = 30–40 mV drop only when strong electron‑withdrawing groups are introduced; qualitative absence of IVCT in bent isomers |
| Conditions | Cyclic voltammetry in CH₃CN / 0.1 M n-Bu₄NPF₆; potentials referenced vs. Ag/AgCl; complexes as PF₆⁻ salts |
Why This Matters
Procurement of the 2,7‑isomer guarantees a linear bimetallic module with predictable electrochemical splitting, essential for designing redox‑active supramolecular or molecular electronics components.
- [1] Chouai, L.; Wu, F.; Jang, Y.; Thummel, R. P. Pyrene-Bridged Bis(phenanthroline) Ligands and Their Dinuclear Ruthenium(II) Complexes. *Eur. J. Inorg. Chem.* **2003**, *2003* (15), 2774–2782. DOI: 10.1002/ejic.200300031. View Source
- [2] Yao, C.-J.; Nie, H.-J.; Yang, W.-W.; Yao, J.; Zhong, Y.-W. Combined Experimental and Computational Study of Pyren-2,7-diyl-Bridged Diruthenium Complexes with Various Terminal Ligands. *Inorg. Chem.* **2015**, *54* (10), 4688–4698. DOI: 10.1021/ic503117k. View Source
